molecular formula C22H22N2O3 B5069175 N-{1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

N-{1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

Cat. No.: B5069175
M. Wt: 362.4 g/mol
InChI Key: FRKXHMONJFNUAW-UHFFFAOYSA-N
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Description

N-{1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring attached to a carboxamide group, which is further connected to a substituted phenyl group. The presence of both ethyl and methyl groups on the phenyl rings adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution on the Phenyl Ring: The ethyl and methyl groups are introduced through Friedel-Crafts alkylation reactions, using alkyl halides and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-{1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-methylphenyl)amino]-2-(4-ethylphenyl)-2-oxoethyl}furan-2-carboxamide
  • N-{1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide

Uniqueness

N-{1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide stands out due to its specific substitution pattern on the phenyl rings and the presence of the furan ring

Properties

IUPAC Name

N-[1-(4-ethylanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-3-16-8-12-18(13-9-16)23-21(24-22(26)19-5-4-14-27-19)20(25)17-10-6-15(2)7-11-17/h4-14,21,23H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKXHMONJFNUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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